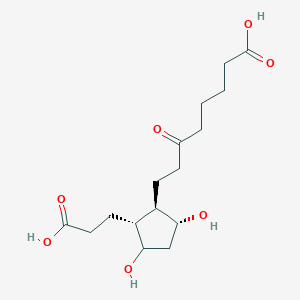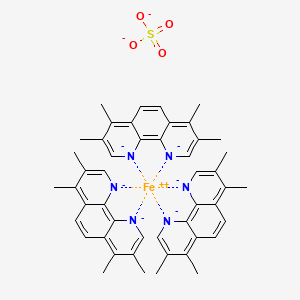
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Water, ethanol, or other polar solvents to facilitate reactions.
Major Products
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes with different ligands.
Substitution Products: Complexes with substituted ligands.
科学的研究の応用
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its therapeutic potential in metal-related diseases.
Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.
作用機序
The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.
2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.
Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.
Uniqueness
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C48H48FeN6O4S-6 |
|---|---|
分子量 |
860.8 g/mol |
IUPAC名 |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
InChIキー |
QLQKDHZNLZUOGV-UHFFFAOYSA-L |
正規SMILES |
CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)
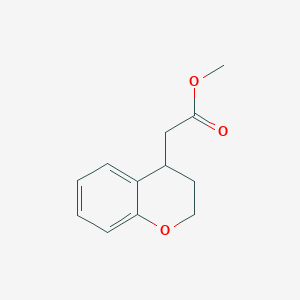

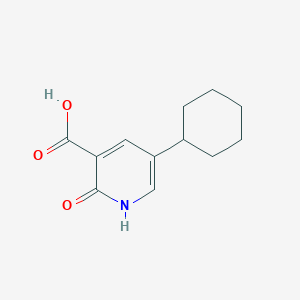
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
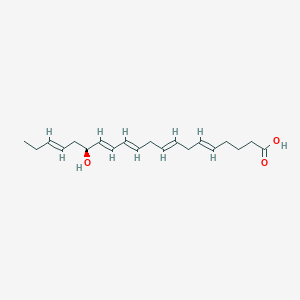
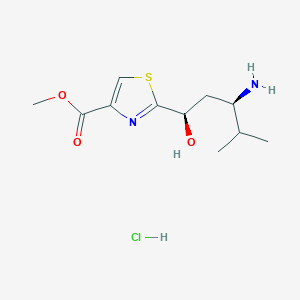
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)
![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

